

Technical Monograph: 3-Ethoxy-2,6-difluorobenzoyl Chloride

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Compound of Interest

Compound Name: 3-Ethoxy-2,6-difluorobenzoyl chloride

CAS No.: 1092461-27-2

Cat. No.: B1398618

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CAS Registry Number: 1092461-27-2 Chemical Family: Halogenated Aromatic Acid Chlorides
Primary Application: Agrochemical & Pharmaceutical Intermediate[1]

Executive Summary

3-Ethoxy-2,6-difluorobenzoyl chloride is a highly reactive electrophile characterized by the presence of two ortho-fluorine atoms and a meta-ethoxy substituent. This substitution pattern imparts unique electronic properties: the fluorine atoms significantly enhance the electrophilicity of the carbonyl carbon via inductive withdrawal, while the ethoxy group modulates lipophilicity and solubility profiles. It serves as a critical building block for benzoylphenylureas (chitin synthesis inhibitors) and 2-oxazoline derivatives.

Physicochemical Profile

The compound exists as a moisture-sensitive liquid or low-melting solid. Its reactivity is dominated by the labile acyl chloride bond, which is susceptible to rapid hydrolysis.

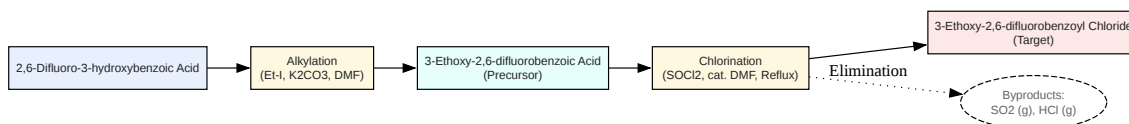
Table 1: Key Chemical Properties

Property	Value / Description	Note
Molecular Formula	C ₉ H ₇ ClF ₂ O ₂	
Molecular Weight	220.60 g/mol	
Physical State	Pale yellow liquid or semi-solid	Tends to solidify at low RT
Melting Point	32 – 35 °C	[1]
Boiling Point	–85–90 °C at 0.5 mmHg	Estimated based on 2,6-difluoro analog [2]
Density	1.42 ± 0.05 g/cm ³	High density due to halogenation
Solubility	Soluble in DCM, Toluene, THF, EtOAc	Reacts violently with water/alcohols
Stability	Moisture Sensitive (Lachrymator)	Hydrolyzes to HCl and parent acid

Synthetic Methodology

The industrial and laboratory synthesis of **3-ethoxy-2,6-difluorobenzoyl chloride** typically proceeds via the chlorination of 3-ethoxy-2,6-difluorobenzoic acid. The precursor acid is synthesized via nucleophilic aromatic substitution (alkoxylation) of 3-hydroxy-2,6-difluorobenzoic acid or lithiation/carboxylation of the corresponding benzene derivative.

Synthesis Workflow (Graphviz)



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Figure 1: Synthetic pathway from hydroxy-benzoic acid precursor to the target acid chloride.[1][2][3][4]

Detailed Experimental Protocol (Self-Validating)

Objective: Conversion of 3-ethoxy-2,6-difluorobenzoic acid to its acid chloride.

Reagents:

- 3-Ethoxy-2,6-difluorobenzoic acid (1.0 eq)
- Thionyl Chloride () (3.0 eq) - Chlorinating agent
- N,N-Dimethylformamide (DMF) (0.05 eq) - Catalyst
- Toluene (Solvent, optional)

Procedure:

- Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or line).

- Charging: Add the carboxylic acid precursor. If using neat conditions (preferred for purity), add directly. If the acid is solid and bulky, use dry toluene (3-5 volumes).
- Catalysis: Add catalytic DMF. Mechanism: DMF forms the Vilsmeier-Haack type chloroiminium intermediate, which is more reactive than thionyl chloride alone.
- Reaction: Heat the mixture to reflux (C) for 2–4 hours. Monitor gas evolution (HCl/SO₂). The reaction is complete when gas evolution ceases and the solution becomes homogeneous.
- Work-up:
 - Cool the mixture to room temperature.
 - Remove excess under reduced pressure (rotary evaporator). Critical: Use a base trap for acidic off-gases.
 - Add dry toluene and re-evaporate (azeotropic removal of residual).
- Purification: Vacuum distillation is recommended for high purity (>98%). Collect the fraction boiling at ~85°C (0.5 mmHg).

Reactivity & Mechanistic Insights[1]

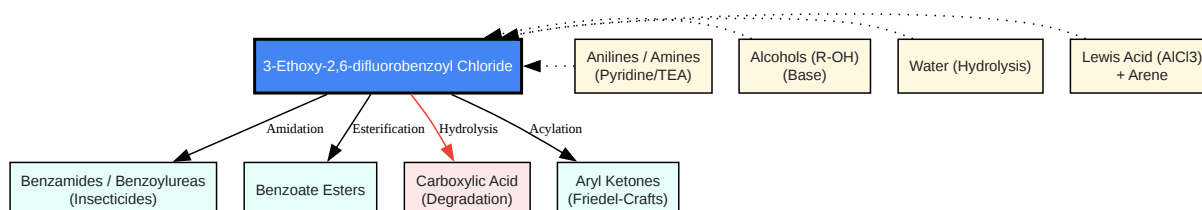
Electronic & Steric Effects

The 2,6-difluoro substitution creates a specific reactivity profile:

- Enhanced Electrophilicity: The fluorine atoms at positions 2 and 6 exert a strong inductive effect (-I), pulling electron density away from the aromatic ring and, by extension, the carbonyl carbon. This makes the carbonyl highly susceptible to nucleophilic attack compared to non-fluorinated analogs [3].

- **Steric Shielding:** While Fluorine is small (Van der Waals radius 1.47 Å), the di-ortho substitution creates a "steric pocket." This does not prevent reaction with small nucleophiles (amines, alcohols) but can retard reactions with bulky nucleophiles, improving regioselectivity in complex syntheses.

Reaction Map (Graphviz)



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Figure 2: Primary reactivity profile showing conversion to amides, esters, and ketones.

Handling, Stability & Analytics

Storage & Stability[1]

- **Moisture Sensitivity:** The compound hydrolyzes rapidly. It must be stored under inert atmosphere (Argon/Nitrogen).
- **Corrosivity:** Classified as Skin Corr.[5][6][7][8][9] 1B [4]. It causes severe burns and eye damage.[6][7][8][9]
- **Shelf Life:** Stable for >1 year if stored at 2–8°C in tightly sealed, Teflon-lined containers.

Analytical Methods

- **GC-MS:** Preferred for purity analysis. Derivatization with methanol (to form the methyl ester) is often required to prevent column degradation by the acid chloride.
 - **Method:** Dilute 10 µL in 1 mL dry MeOH (forms methyl ester in situ). Inject on DB-5 column.

- NMR ():
 - NMR is diagnostic. Expect signals for the 2,6-fluorines (typically -110 to -120 ppm).
 - NMR will show the ethoxy triplet/quartet and the aromatic protons (coupling pattern influenced by F-H coupling).

References

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